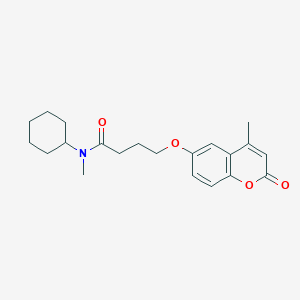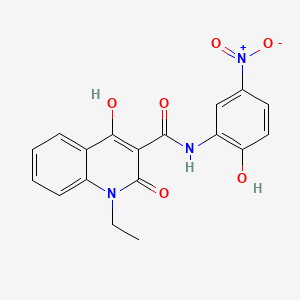
1-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C22H18BrN3O5, is a fascinating molecule that combines a naphthalene core with a pyridine moiety. Its full name is 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate . Let’s break down its structure:
- The naphthyl group (2-naphthyl) provides the backbone, while the pyridinylcarbonyl group adds complexity.
- The 3,4-dimethoxybenzoate portion contributes to its overall structure.
Vorbereitungsmethoden
Industrial Production: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation and Reduction: The carbonyl group in the pyridinylcarbonyl moiety makes it susceptible to oxidation, while the hydrazonoyl group can undergo reduction.
Substitution Reactions: The bromine atom on the phenyl ring is a potential site for substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine atom.
Major Products: The specific products resulting from these reactions would depend on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound’s applications span diverse fields:
Chemistry: It serves as a building block for designing novel molecules.
Biology: Researchers explore its interactions with biological macromolecules.
Medicine: Investigations focus on potential therapeutic effects.
Industry: Its unique structure may find applications in materials science or catalysis.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets, affecting cellular pathways.
Eigenschaften
CAS-Nummer |
767305-79-3 |
|---|---|
Molekularformel |
C26H21N3O5 |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
[1-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C26H21N3O5/c1-32-23-12-10-18(14-24(23)33-2)26(31)34-22-11-9-17-6-3-4-8-20(17)21(22)16-28-29-25(30)19-7-5-13-27-15-19/h3-16H,1-2H3,(H,29,30)/b28-16+ |
InChI-Schlüssel |
RMTDTIYWODNBPO-LQKURTRISA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CN=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CN=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009103.png)
![2-[(E)-2-phenylethenyl]-1H-imidazole](/img/structure/B12009106.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B12009113.png)
![2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B12009114.png)




![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12009135.png)



![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
